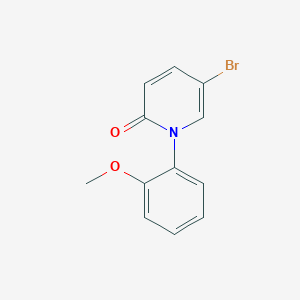

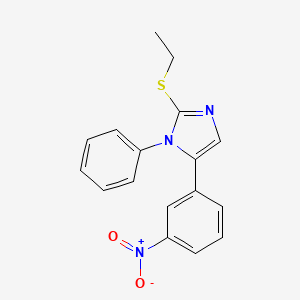

![molecular formula C19H18O4S B2942473 5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione CAS No. 306978-15-4](/img/structure/B2942473.png)

5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there is no direct information available on the synthesis of 5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione, related compounds have been synthesized through various methods. For instance, β-ketosulfones have been used in many organic transformations, including Michael and Knoevenagel reactions . Protodeboronation of alkyl pinacol boronic esters has also been achieved by oxidation of their corresponding methyl boron ate complexes .科学的研究の応用

Ultrasonic Synthesis Enhancement

A study demonstrates the use of ultrasound to enhance the synthesis of thioether derivatives involving aromatic aldehyde, substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione. The process, catalyzed by p-dodecylbenzene sulfonic acid (DBSA), benefits from higher yields and reduced reaction times under milder conditions, offering an environmentally friendly alternative with simple work-up procedures (Ya-li Song et al., 2015).

Green Synthesis Approaches

Another paper details the silica-bonded S-sulfonic acid-catalyzed, one-pot synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene and 2-amino-4H-pyran derivatives from 5,5-dimethyl-1,3-cyclohexanedione or its analogs. This process highlights advantages such as reusability of the catalyst without loss of activity or yield, pointing towards a more sustainable approach in chemical synthesis (K. Aswin et al., 2014).

Novel Compound Synthesis

Research into the reaction of phenylmethanesulfonyl chloride with tertiary amines has provided insights into the formation of geometrical isomers about a carbon–sulfur double bond, showcasing the complex chemical behavior and potential for novel compound synthesis (J. King & T. Durst, 1966).

Catalytic Carbonylation

A study on the catalytic carbonylation of (N-arenesulfonyl)imides and iodonium ylides discusses the reactivities of various sulfonamide derivatives, offering a pathway to new spirobenzofuranone derivatives from dimedone (5,5-dimethyl-1,3-cyclohexanedione) and (diacetoxyiodo)benzene. This research opens new avenues in catalytic processes for synthesizing complex organic molecules (G. Besenyei et al., 2001).

特性

IUPAC Name |

2-(benzenesulfonylmethyl)-5-phenylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4S/c20-18-11-15(14-7-3-1-4-8-14)12-19(21)17(18)13-24(22,23)16-9-5-2-6-10-16/h1-10,15,17H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKVVEBLZFPBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(C1=O)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2942390.png)

methanone](/img/structure/B2942402.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2942405.png)

![(4-(pyridin-4-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2942406.png)

![4-fluoro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2942408.png)

![3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2942410.png)